1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-7-14-9(11-8)4-6-12-5-2-3-10(12)13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVDTLZHZJCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route includes the reaction of 4-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with pyrrolidin-2-one under suitable conditions to form the final compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride
This compound hydrochloride is a chemical compound featuring a thiazole ring and a pyrrolidinone moiety. The molecular formula of this compound is C10H15ClN2OS and its molecular weight is 246.75 g/mol . This compound has a variety of applications in scientific research, including use as a building block for synthesizing complex molecules, and potential biological activities.
Properties
IUPAC Name: this compound;hydrochloride
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
CAS Number: 1909305-51-6
Preparation Methods
The synthesis of this compound hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with an appropriate pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions
This compound hydrochloride can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome. The products formed depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Areas of Application
- Chemistry: It is employed as a building block in synthesizing more complex molecules.
- Biology: It is investigated for potential biological activities, such as antimicrobial or anticancer properties.
- Medicine: It is explored for potential therapeutic effects in treating various diseases.
- Industry: It is utilized in the development of new materials and chemical processes.
This compound hydrochloride, with a CAS number of 1909305-51-6, is a compound featuring a thiazole ring and a pyrrolidinone moiety, suggesting potential biological activities, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity: Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine, including this compound, demonstrate activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations, suggesting its potential utility in treating infections caused by these pathogens.
Antifungal Activity: In addition to antibacterial effects, the compound has shown antifungal properties. Studies on related thiazole compounds indicate that modifications to the thiazole ring can enhance antifungal efficacy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The thiazole moiety is believed to interact with enzymes or receptors critical for microbial growth and survival, leading to the inhibition of essential biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Analogues
(a) 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide Derivatives
- Structure: These compounds retain the 4-methylthiazole group but replace the pyrrolidinone-ethyl moiety with a benzamide scaffold (Fig. 3 in ).
- Sulfonamide linkages in derivatives like AB4 and AB5 introduce additional polarity .
(b) 5-Methyl-4-(p-tolyl)thiazol-2-amine
- Structure: Shares the 4-methylthiazole core but lacks the pyrrolidinone-ethyl chain. Instead, it has a p-tolyl substituent at the 4-position of the thiazole.
- Key Differences: Absence of the pyrrolidinone ring reduces conformational flexibility and hydrogen-bond donor/acceptor capacity. The p-tolyl group enhances lipophilicity .
- Applications : Likely optimized for different target interactions, such as antimicrobial or anti-inflammatory activity .
Pyrrolidinone Derivatives with Varied Substituents
(a) (2S,4R)-1-[(2S)-2-Acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Structure : Contains a pyrrolidine-2-carboxamide core with a 4-methylthiazol-5-yl group (vs. 2-yl in the target compound).
- Key Differences: Thiazole substitution at the 5-position (vs. 2-position) alters electronic distribution and steric accessibility. The carboxamide group and hydroxyproline moiety introduce polar interactions distinct from the ethyl-linked pyrrolidinone in the target compound .
- Pharmacological Implications : Likely optimized for high-resolution protein binding (e.g., protease inhibition) due to stereochemical complexity .
(b) 1-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
- Structure : Replaces the thiazole ring with a brominated pyrazole group.
- Key Differences: Pyrazole vs. thiazole alters aromatic π-π stacking and dipole interactions.
- Applications : Bromine may enhance binding to hydrophobic pockets in enzyme active sites, suggesting use in anticancer or antiviral research .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Thiazole Position Sensitivity : Substitution at the 2-position (target compound) vs. 5-position () significantly impacts target selectivity. For example, thiazol-2-yl groups favor interactions with ATP-binding pockets in kinases .
- Linker Flexibility : Ethyl linkers (target compound) balance rigidity and flexibility, whereas carboxamide linkers () enhance hydrogen bonding but reduce metabolic stability .
Biological Activity
1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one, also known as a thiazole-bearing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is recognized for its potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound based on recent research findings.
- Chemical Name: this compound
- CAS Number: 1909305-51-6
- Molecular Formula: C10H15ClN2OS
- Molecular Weight: 246.75 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways, influencing cellular functions such as signal transduction and metabolic processes. This interaction can lead to either activation or inhibition of target pathways, resulting in diverse biological effects.
Antimicrobial Activity
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit bacterial growth and demonstrate antifungal activities. The presence of the methyl group at position 4 enhances the compound's efficacy against various pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Thiazole derivative A | 3.12 | Antibacterial against Staphylococcus aureus |
| Thiazole derivative B | 12.5 | Antifungal against Candida albicans |
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies report that thiazole-containing compounds can induce cytotoxicity in various cancer cell lines. For example, certain analogues have shown IC50 values comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | HT29 (colon cancer) | 1.61 ± 1.92 |
| Compound D | Jurkat (leukemia) | 1.98 ± 1.22 |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain compounds have demonstrated significant protection against seizure activity, indicating potential therapeutic applications in epilepsy treatment.
Study on Antimicrobial Properties
A recent study highlighted the synthesis of various thiazole-based compounds, including this compound. The antimicrobial evaluation revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus .
Research on Anticancer Effects
Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The results indicated that the presence of specific substituents on the thiazole ring significantly influenced the anticancer activity. Compounds with electron-donating groups showed enhanced efficacy in inhibiting tumor cell proliferation .
Q & A
Q. Table 1: Reaction Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/PPh₃ | DMF | 80 | 82 |
| None | Ethanol | Reflux | 68 |
| K₂CO₃ | Acetonitrile | 60 | 75 |
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:
- ¹H NMR : Peaks at δ 2.45–2.65 ppm (pyrrolidinone protons) and δ 7.10–7.30 ppm (thiazole aromatic protons) confirm core structure .
- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch of pyrrolidinone) and ~1510 cm⁻¹ (C=N/C-S in thiazole) .
- X-ray crystallography : For absolute configuration (e.g., used this for a fluorinated analog) .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
Answer:
- In silico docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., enzymes with active sites accommodating thiazole-pyrrolidinone hybrids, as in ’s 9c compound binding analysis) .
- In vitro assays :
- Kinase inhibition : Screen against kinase panels using fluorescence polarization.
- Antimicrobial activity : Use broth microdilution assays (MIC determination) .
- SAR studies : Modify substituents on the thiazole or pyrrolidinone rings (e.g., ’s 9d with 4-methylphenyl showed enhanced activity) .
Advanced: How should discrepancies in reported bioactivity data for structurally similar compounds be analyzed and resolved?
Answer:
Conflicting data often arise from:
- Purity variations : Ensure >95% purity via HPLC (e.g., used HCl salt formation to improve crystallinity) .
- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic assays).
- Structural analogs : Compare substituent effects (e.g., ’s 9a-9e with varying aryl groups showed differing IC₅₀ values) .
Q. Table 2: Bioactivity Variability in Analogs
| Compound | Substituent | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| 9a | Phenyl | 12.3 | Kinase inhibition |
| 9c | 4-Bromophenyl | 8.7 | Antimicrobial |
| 9e | 4-Methoxyphenyl | 15.9 | Anticancer |
Methodological: What strategies are effective in improving the solubility and bioavailability of this compound during preclinical studies?
Answer:
- Salt formation : Hydrochloride salts (e.g., ’s HCl salt improved aqueous solubility by 3-fold) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the pyrrolidinone oxygen).
- Nanoparticle encapsulation : Use PLGA polymers to enhance dissolution rates in physiological media .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions.
- MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier penetration .
- QM/MM calculations : Optimize binding conformations to reduce off-target effects .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
